molecular formula C17H24N2O4 B7927996 [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid

[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7927996
M. Wt: 320.4 g/mol
InChI Key: BBCAOOTWYZVDKY-UHFFFAOYSA-N
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Description

[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid is a complex organic compound that features a benzyloxycarbonyl group, a cyclohexylamino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The process begins with the preparation of the benzyloxycarbonyl-protected amine, followed by the introduction of the cyclohexylamino group. The final step involves the incorporation of the acetic acid moiety. The reaction conditions often include the use of mild acids for deprotection and various coupling reagents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism of action of [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The cyclohexylamino group can enhance binding affinity and specificity, while the acetic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .

Properties

IUPAC Name

2-[[2-[methyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-19(17(22)23-12-13-7-3-2-4-8-13)15-10-6-5-9-14(15)18-11-16(20)21/h2-4,7-8,14-15,18H,5-6,9-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCAOOTWYZVDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1NCC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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